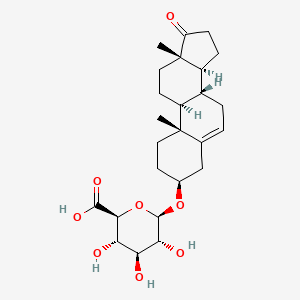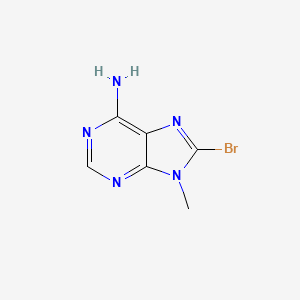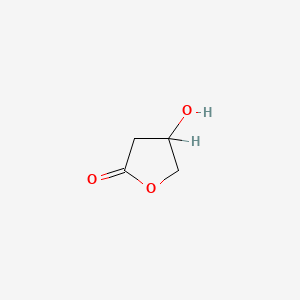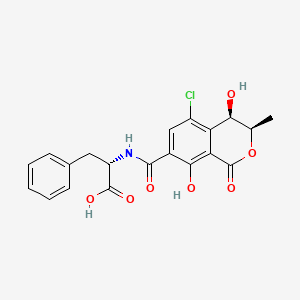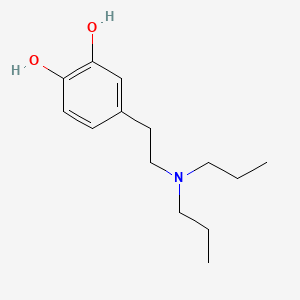
N,N-di-n-propyldopamine
Descripción general
Descripción
N,N-di-n-Propildopamina es un compuesto sintético perteneciente a la clase de compuestos orgánicos conocidos como catecolaminas y derivados. Las catecolaminas son compuestos que contienen 4-(2-Aminoetil)pirocatecol o un derivado del mismo formado por sustitución. N,N-di-n-Propildopamina ha sido estudiada por sus propiedades farmacológicas, particularmente sus efectos en el sistema cardiovascular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-di-n-Propildopamina implica la reacción de dopamina con n-propilamina en condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico. El proceso implica la sustitución de los átomos de hidrógeno en el átomo de nitrógeno de la dopamina por grupos n-propilo .
Métodos de producción industrial
La producción industrial de N,N-di-n-Propildopamina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo implica múltiples pasos de purificación, como recristalización y cromatografía, para garantizar que el producto final cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-di-n-Propildopamina sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su amina madre.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar que se obtiene el producto deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de N,N-di-n-Propildopamina puede producir quinonas, mientras que la reducción puede regenerar la amina madre .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las catecolaminas y sus derivados.
Biología: La investigación se ha centrado en sus efectos en los sistemas biológicos, particularmente su interacción con los receptores de dopamina.
Medicina: El compuesto ha sido investigado por su posible uso como agente antihipertensivo debido a su capacidad para disminuir la presión arterial y reducir el consumo de oxígeno miocárdico
Industria: Se utiliza en la síntesis de otros compuestos farmacológicamente activos y como herramienta de investigación en el desarrollo de fármacos
Mecanismo De Acción
N,N-di-n-Propildopamina ejerce sus efectos principalmente a través de la interacción con los receptores de dopamina. Actúa como un agonista en estos receptores, lo que lleva a varias respuestas fisiológicas. Se ha demostrado que el compuesto estimula los receptores de dopamina inhibitorios presinápticos, lo que da como resultado una disminución de la liberación de neurotransmisores como la noradrenalina. Este mecanismo es responsable de sus efectos hipotensores y bradicárdicos .
Comparación Con Compuestos Similares
Compuestos similares
N,N-di-n-Butildopamina: Otro derivado de dialkildopamina con propiedades farmacológicas similares.
N,N-di-n-Etildopamina: Un compuesto con una cadena alquílica más corta, lo que lleva a diferentes afinidades de los receptores y efectos fisiológicos.
Singularidad
N,N-di-n-Propildopamina es única debido a su interacción específica con los receptores de dopamina y su capacidad para producir efectos cardiovasculares significativos. Su estructura permite la unión selectiva de los receptores, lo que la convierte en un compuesto valioso para estudiar la farmacología de los receptores de dopamina y desarrollar nuevos agentes terapéuticos .
Propiedades
Número CAS |
66185-61-3 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3 |
Clave InChI |
LMYSNFBROWBKMB-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
| 66185-61-3 | |
Sinónimos |
DPDA N,N-di-n-propyldopamine N,N-di-n-propyldopamine hydrobromide N,N-di-n-propyldopamine hydrochloride N,N-di-n-propyldopamine hydroiodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

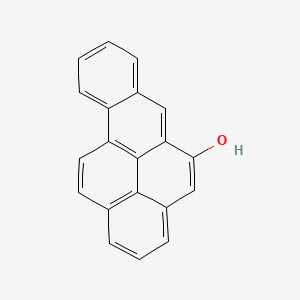
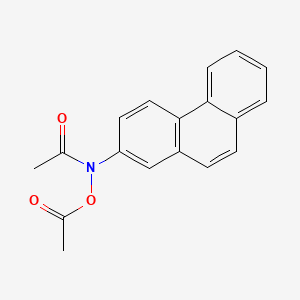
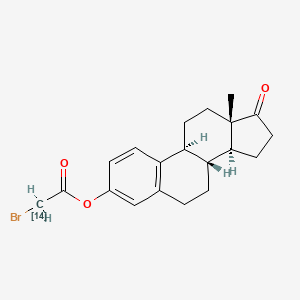
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)

